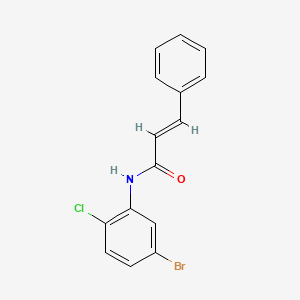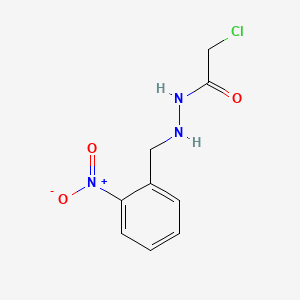
2-chloro-N'-(2-nitrobenzyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N’-(2-nitrobenzyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a nitrobenzyl group, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide typically involves the reaction of 2-nitrobenzyl chloride with acetohydrazide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-nitrobenzyl chloride and acetohydrazide.
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., sodium hydroxide).
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N’-(2-nitrobenzyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-amino-N’-(2-nitrobenzyl)acetohydrazide.
Reduction: Formation of 2-amino-N’-(2-nitrobenzyl)acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-N’-(2-nitrobenzyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitrobenzyl chloride: A precursor in the synthesis of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide.
2-nitrobenzyl bromide: Similar in structure but with a bromine atom instead of chlorine.
2-nitrobenzyl alcohol: Contains a hydroxyl group instead of a chloro group.
Uniqueness
2-chloro-N’-(2-nitrobenzyl)acetohydrazide is unique due to the presence of both a chloro and a nitrobenzyl group, which confer specific reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10ClN3O3 |
|---|---|
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
2-chloro-N'-[(2-nitrophenyl)methyl]acetohydrazide |
InChI |
InChI=1S/C9H10ClN3O3/c10-5-9(14)12-11-6-7-3-1-2-4-8(7)13(15)16/h1-4,11H,5-6H2,(H,12,14) |
Clé InChI |
ZPACFOWSZXYYKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNNC(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)

![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)
![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
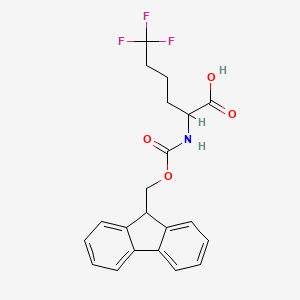
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)
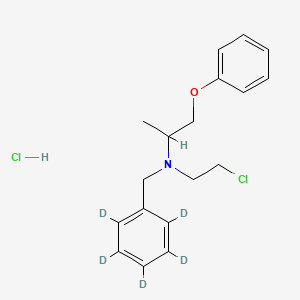
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
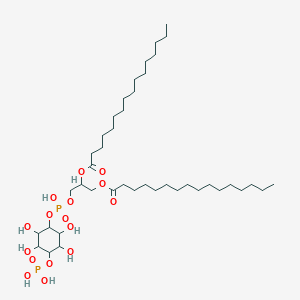
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
